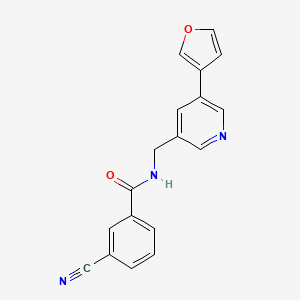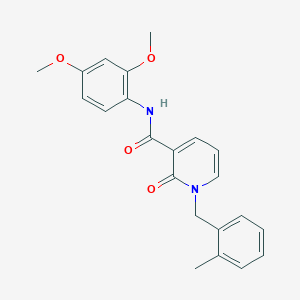
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide, also known as BNCPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is not fully understood, but studies have shown that it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including memory and learning, and is also implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and exhibit anticancer properties. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in lab experiments is its potential applications in various fields, including neuroscience and cancer research. 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. One area of research is in the development of new drugs based on the structure of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide. Researchers are also interested in exploring the potential applications of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research to fully understand the mechanism of action of 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide and its potential side effects.
Synthesis Methods
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can be synthesized through a series of reactions involving pyridine-2-carboxylic acid, benzyl bromide, and cyanocyclopropane. The process involves the use of reagents such as sodium hydride, dimethylformamide, and acetic acid. The yield of the synthesis process is typically around 50-60%, and the purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been the subject of various scientific research studies due to its potential applications in different fields. One of the main areas of research is in the field of neuroscience, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have a positive effect on memory and learning. Studies have also shown that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can reduce anxiety and depression-like behavior in animal models.
Another area of research is in the field of cancer treatment, where 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide has been shown to have anticancer properties. Studies have demonstrated that 4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-12-17(7-8-17)20-16(21)15-10-14(6-9-19-15)22-11-13-4-2-1-3-5-13/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWRYOPOOBSULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(1-cyanocyclopropyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)
![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2797531.png)
![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2797535.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)
![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)